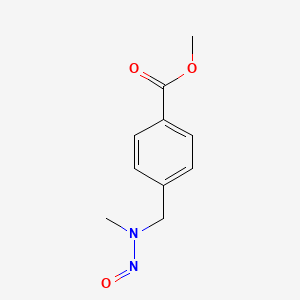
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is a member of the N-nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine nitrogen. These compounds have garnered significant attention due to their potential carcinogenic properties and their presence in various industrial and pharmaceutical contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-nitrosamines typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid (HNO2) in an acidic environment. For N-Nitroso-N-(4-carbomethoxybenzyl)methylamine, the specific secondary amine precursor would be N-(4-carbomethoxybenzyl)methylamine .
Industrial Production Methods
Industrial production of N-nitrosamines often employs nitrosating agents such as sodium nitrite (NaNO2) in the presence of acids. The reaction conditions are carefully controlled to ensure the formation of the desired nitrosamine while minimizing the production of unwanted byproducts .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: This can result in the cleavage of the N-NO bond, yielding secondary amines.
Substitution: The nitroso group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction typically produces secondary amines .
Applications De Recherche Scientifique
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.
Biology: Research into its biological effects, particularly its potential carcinogenicity, is ongoing.
Medicine: It is studied for its potential impacts on human health, especially in the context of drug safety and environmental exposure.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism by which N-Nitroso-N-(4-carbomethoxybenzyl)methylamine exerts its effects involves the formation of electrophilic species that can react with DNA. This reaction can lead to the formation of DNA adducts, which are critical in the process of carcinogenesis. The cytochrome P450 enzyme system is often involved in the metabolic activation of nitrosamines, leading to the formation of these reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Nitroso-N-(4-carbomethoxybenzyl)methylamine is unique due to the presence of the carbomethoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other nitrosamines and can affect its behavior in various chemical and biological contexts .
Propriétés
Numéro CAS |
98736-51-7 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 4-[[methyl(nitroso)amino]methyl]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12(11-14)7-8-3-5-9(6-4-8)10(13)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
ZXALOXRONNZMDS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)C(=O)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

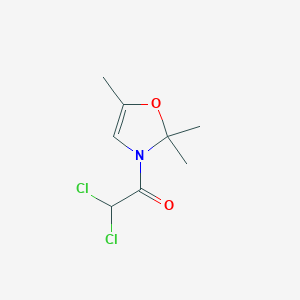
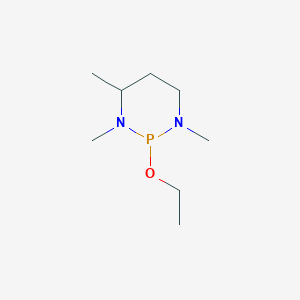
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

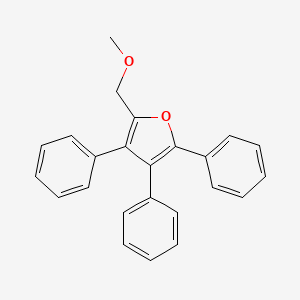

![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
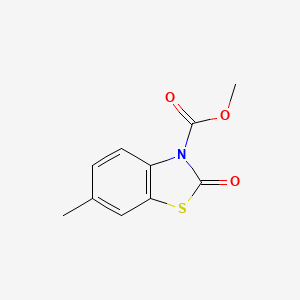
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)
